molecular formula C21H14BrNO2 B12890340 2-(4-Bromophenyl)-3,4-diphenyl-1,2-oxazol-5(2H)-one CAS No. 90283-19-5

2-(4-Bromophenyl)-3,4-diphenyl-1,2-oxazol-5(2H)-one

Katalognummer: B12890340
CAS-Nummer: 90283-19-5
Molekulargewicht: 392.2 g/mol
InChI-Schlüssel: YUBGOBMDQNKHJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromophenyl group and two diphenyl groups attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization with hydroxylamine hydrochloride to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The isoxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Bromophenyl)quinoxaline
  • 2-(4-Bromophenyl)oxirane
  • 4-(4-Bromophenyl)-2-thiazolethiol

Uniqueness

2-(4-Bromophenyl)-3,4-diphenylisoxazol-5(2H)-one is unique due to its specific structural features, including the presence of both bromophenyl and diphenyl groups attached to the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

90283-19-5

Molekularformel

C21H14BrNO2

Molekulargewicht

392.2 g/mol

IUPAC-Name

2-(4-bromophenyl)-3,4-diphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C21H14BrNO2/c22-17-11-13-18(14-12-17)23-20(16-9-5-2-6-10-16)19(21(24)25-23)15-7-3-1-4-8-15/h1-14H

InChI-Schlüssel

YUBGOBMDQNKHJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.